(1-pentyl-1H-benzimidazol-2-yl)methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-pentyl-1H-benzimidazol-2-yl)methanol typically involves the reaction of 1-pentyl-1H-benzimidazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to yield the desired product .
Industrial Production Methods
This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1-pentyl-1H-benzimidazol-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Halides and amines.
Scientific Research Applications
(1-pentyl-1H-benzimidazol-2-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-pentyl-1H-benzimidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors involved in biological processes .
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-1H-benzimidazol-2-yl)methanol
- (1-ethyl-1H-benzimidazol-2-yl)methanol
- (1-propyl-1H-benzimidazol-2-yl)methanol
Uniqueness
(1-pentyl-1H-benzimidazol-2-yl)methanol is unique due to its specific pentyl substituent, which can influence its chemical properties and biological activities. This makes it distinct from other benzimidazole derivatives with different alkyl groups .
Properties
IUPAC Name |
(1-pentylbenzimidazol-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-3-6-9-15-12-8-5-4-7-11(12)14-13(15)10-16/h4-5,7-8,16H,2-3,6,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPKUACQBFWOCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394692 |
Source
|
Record name | (1-pentyl-1H-benzimidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88974-42-9 |
Source
|
Record name | (1-pentyl-1H-benzimidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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